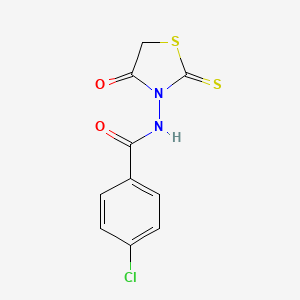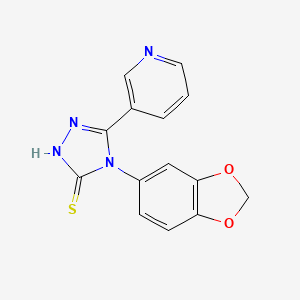![molecular formula C22H20ClNO3 B11488057 1-(1,3-benzodioxol-5-yl)-N-{2-[(4-chlorobenzyl)oxy]benzyl}methanamine](/img/structure/B11488057.png)
1-(1,3-benzodioxol-5-yl)-N-{2-[(4-chlorobenzyl)oxy]benzyl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2H-1,3-BENZODIOXOL-5-YL)METHYLMETHOXY]PHENYL}METHYL)AMINE is a complex organic compound that features a benzodioxole moiety and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2H-1,3-BENZODIOXOL-5-YL)METHYLMETHOXY]PHENYL}METHYL)AMINE typically involves multiple steps. One common approach starts with the esterification of 3,4-(methylenedioxy)phenylacetic acid to form methyl 3,4-(methylenedioxy)phenylacetate . This intermediate can then undergo further reactions, such as nucleophilic substitution and amination, to introduce the chlorophenyl and amine groups .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
(2H-1,3-BENZODIOXOL-5-YL)METHYLMETHOXY]PHENYL}METHYL)AMINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
(2H-1,3-BENZODIOXOL-5-YL)METHYLMETHOXY]PHENYL}METHYL)AMINE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (2H-1,3-BENZODIOXOL-5-YL)METHYLMETHOXY]PHENYL}METHYL)AMINE involves its interaction with molecular targets such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2H-1,3-BENZODIOXOL-5-YL)METHYLMETHOXY]PHENYL}METHYL)AMINE include:
- 4-(2H-1,3-Benzodioxol-5-yl)-1-(4-methyl-phenyl)-1H-pyrazol-5-amine
- (2E,4E)-Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate
Uniqueness
The uniqueness of (2H-1,3-BENZODIOXOL-5-YL)METHYLMETHOXY]PHENYL}METHYL)AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C22H20ClNO3 |
|---|---|
Molecular Weight |
381.8 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-[[2-[(4-chlorophenyl)methoxy]phenyl]methyl]methanamine |
InChI |
InChI=1S/C22H20ClNO3/c23-19-8-5-16(6-9-19)14-25-20-4-2-1-3-18(20)13-24-12-17-7-10-21-22(11-17)27-15-26-21/h1-11,24H,12-15H2 |
InChI Key |
VKKLEYGRMSSUHU-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCC3=CC=CC=C3OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3-diphenyl-N-[4-(2-thienylcarbonyl)phenyl]propanamide](/img/structure/B11487991.png)
![6-methyl-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]pyridin-2-amine](/img/structure/B11487997.png)
![N-[2-(benzylcarbamoyl)phenyl]-2-fluoro-5-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B11488006.png)

![1-(4-fluorobenzyl)-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11488018.png)
![1,3-Diethyl 2-({[4-(3-ethoxy-1,1,1-trifluoro-2-hydroxy-3-oxopropan-2-yl)phenyl]amino}methylidene)propanedioate](/img/structure/B11488019.png)
![6-(2-methoxyethyl)-1,3-dimethyl-5-(2-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11488026.png)
![4-({[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-propyl-2-furonitrile](/img/structure/B11488030.png)
![7-[4-(cyclopentyloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11488036.png)
![2-Hydroxy-3-{[(4-methoxyphenyl)carbonyl]amino}benzoic acid](/img/structure/B11488061.png)
![1-(3,5-Dimethoxybenzoyl)-4-[4-(4-nitrophenyl)-1,3-thiazol-2-YL]piperazine](/img/structure/B11488069.png)
![2-methoxyethyl 1-(4-fluorobenzyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11488077.png)
![N-(3-ethoxypropyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide](/img/structure/B11488079.png)
